molecular formula C13H19N5OS B2653739 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1234898-29-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2653739
CAS No.: 1234898-29-3
M. Wt: 293.39
InChI Key: WKJOSIJKJAJLQE-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable electrophile . The final coupling step involves the reaction of the pyrazole derivative with the thiadiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives such as:

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and the combination of the pyrazole and thiadiazole rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-4-5-11-12(20-17-15-11)13(19)14-6-7-18-10(3)8-9(2)16-18/h8H,4-7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJOSIJKJAJLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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